molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 431977-37-6

Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2930535
CAS RN: 431977-37-6
M. Wt: 474.87
InChI Key: WXJFUSCOPXOLKU-UHFFFAOYSA-N
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Description

“Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a nitrophenylsulfonamido group and a carboxylate ester group.


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including electrophilic substitution and oxidation . The nitro group can participate in reduction reactions, and the sulfonamide and carboxylate groups can undergo various substitution and condensation reactions.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole nucleus, a component of the compound, is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of treatments for chronic inflammatory diseases. The compound could be explored for its potential to reduce inflammation in various medical conditions .

Anticancer Applications

Indole derivatives are also recognized for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in cancer treatment. The compound could be investigated for its ability to inhibit the growth of cancer cells and its effectiveness in targeted cancer therapies .

Antimicrobial Effects

The structural framework of indole is found in many compounds with antimicrobial properties. Given this, the compound could be synthesized and assessed for its ability to combat bacterial infections, which is increasingly important in the face of antibiotic resistance .

Antidiabetic Potential

Indole derivatives have shown promise in the treatment of diabetes. By influencing various biological pathways, these compounds can play a role in managing blood sugar levels. Research into the compound’s potential as an antidiabetic agent could lead to new therapeutic options for diabetes management .

Antimalarial Activity

The fight against malaria could benefit from the development of new antimalarial drugs. Indole derivatives have been identified as potential candidates due to their pharmacological activity. The compound could be explored for its use in preventing or treating malaria, a disease that continues to have a significant global impact .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. For instance, some sulfonamides act as antimicrobial agents by inhibiting bacterial synthesis of folic acid .

properties

IUPAC Name

methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFUSCOPXOLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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